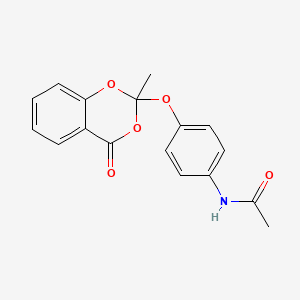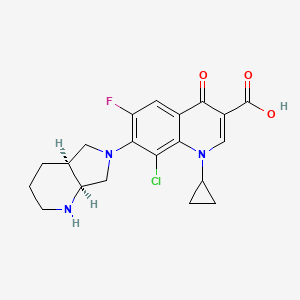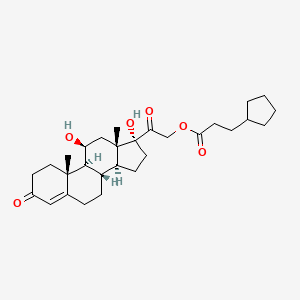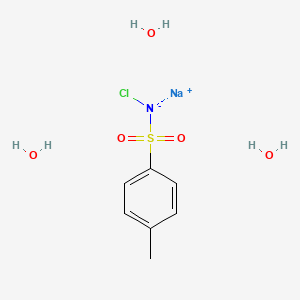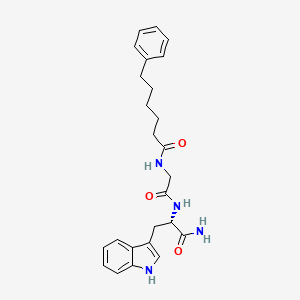
L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-, commonly known as TPGS, is a nonionic surfactant that has been widely used in the pharmaceutical industry. It is a derivative of vitamin E and is commonly used as a solubilizer, emulsifier, and absorption enhancer in drug formulations. TPGS has been extensively studied for its potential in improving the bioavailability and efficacy of poorly soluble drugs.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis in Protein Determination
L-Tryptophanamide compounds, including N-acetyl-L-tryptophanamide, have been utilized in spectroscopic methods for determining tryptophan in proteins. This approach is based on absorbance measurements and provides a solution to the challenge of quantifying tryptophan in protein amino acid analysis, which is crucial due to the standard procedure of protein hydrolysis often resulting in the destruction of tryptophan (Edelhoch, 1967).
Antidepressant Research
L-Tryptophanamide derivatives have been investigated in the context of antidepressant properties. INN 00835, a synthetic pentapeptide antidepressant including a tryptophanamide derivative, was examined for its impact on platelet serotonin uptake in depressed patients, revealing significant changes correlating with treatment efficacy (Kelly et al., 1999).
Enzymatic Studies
L-Tryptophan derivatives, including L-Tryptophanamide, are central in studies involving specific enzymes. For instance, L-Tryptophan 2',3'-oxidase, which catalyzes the alpha, beta-dehydrogenation of L-tryptophan derivatives, was explored, highlighting the enzyme's potential for chemical modification of tryptophanyl side chains in peptides and proteins (Genet et al., 1994).
Anxiolytic Compound Synthesis
Research has been conducted on synthesizing new anxiolytic compounds using L-Tryptophanamide derivatives. For example, the compound GB-115 [N-(6-phenylhexanoyl)glycyl-L-tryptophan amide] was synthesized, indicating its potential as a selective anxiolytic (Kir’yanova et al., 2011).
Fluorescence Quenching Studies
L-Tryptophanamide compounds like N-acetyl-L-tryptophanamide have been used in the study of fluorescence quenching, an essential aspect in understanding protein interactions and dynamics (Sanyal et al., 1989).
Physicochemical Properties Analysis
The physicochemical properties of compounds like GB-115, a peptide anxiolytic including L-Tryptophanamide, have been analyzed to understand their pharmacological qualities, aiding in the development of effective therapeutic agents (Klumova et al., 2012).
Metabolic Pathway Studies
L-Tryptophanamide derivatives play a role in studies focusing on tryptophan metabolism, a crucial pathway in various physiological and pathological conditions. Understanding these metabolic pathways is vital for developing targeted pharmacological treatments (Modoux et al., 2020).
Eigenschaften
CAS-Nummer |
678996-63-9 |
|---|---|
Produktname |
L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl- |
Molekularformel |
C25H30N4O3 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-6-phenylhexanamide |
InChI |
InChI=1S/C25H30N4O3/c26-25(32)22(15-19-16-27-21-13-8-7-12-20(19)21)29-24(31)17-28-23(30)14-6-2-5-11-18-9-3-1-4-10-18/h1,3-4,7-10,12-13,16,22,27H,2,5-6,11,14-15,17H2,(H2,26,32)(H,28,30)(H,29,31)/t22-/m0/s1 |
InChI-Schlüssel |
ZBIQNIJICMOVKN-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
SMILES |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Synonyme |
N-6-Phenylhexanoyl-glycyl-L-tryptophan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
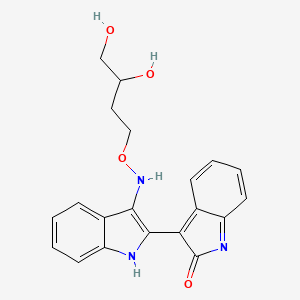
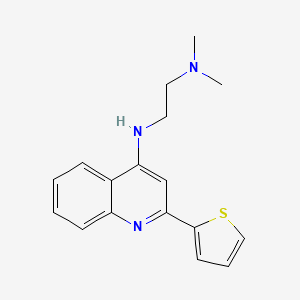
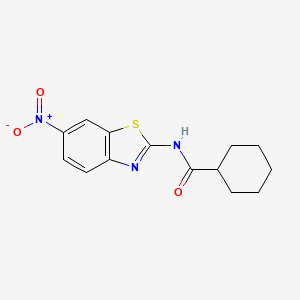
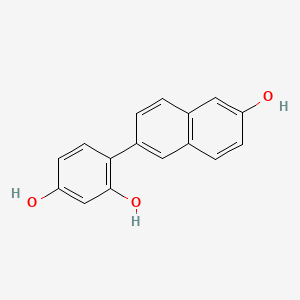
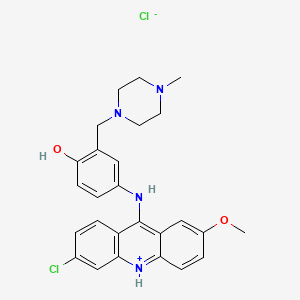
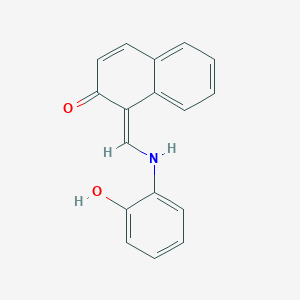
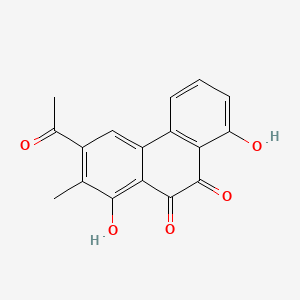
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
